molecular formula C24H13BrCl3NO3 B15151393 2-(2,4-Dichlorophenyl)-2-oxoethyl 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate

2-(2,4-Dichlorophenyl)-2-oxoethyl 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate

Cat. No.: B15151393
M. Wt: 549.6 g/mol
InChI Key: WFKOOBWEBRRGFX-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)-2-oxoethyl 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of multiple halogen atoms, including chlorine and bromine, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenyl)-2-oxoethyl 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of 2-(2,4-Dichlorophenyl)-2-oxoethyl bromide: This intermediate is prepared by reacting 2,4-dichlorobenzoyl chloride with ethyl bromoacetate in the presence of a base such as triethylamine.

    Synthesis of 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylic acid: This step involves the cyclization of 4-bromoaniline with 2-chlorobenzoyl chloride under acidic conditions to form the quinoline ring.

    Coupling Reaction: The final step is the coupling of the two intermediates, 2-(2,4-Dichlorophenyl)-2-oxoethyl bromide and 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylic acid, using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)-2-oxoethyl 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

2-(2,4-Dichlorophenyl)-2-oxoethyl 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an antimicrobial and antiparasitic agent.

    Medicine: Investigated for its potential use in the treatment of diseases such as malaria and leishmaniasis.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenyl)-2-oxoethyl 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes, such as topoisomerases, which are essential for DNA replication and cell division. This inhibition leads to the disruption of cellular processes and ultimately results in cell death. The compound may also interact with other molecular pathways, contributing to its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dichlorophenoxy)acetic acid: Known for its herbicidal properties.

    2,4-Dichlorophenyl 2-(4-bromophenyl)-4-quinolinecarboxylate: A closely related compound with similar structural features.

Uniqueness

2-(2,4-Dichlorophenyl)-2-oxoethyl 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate is unique due to its specific combination of halogen atoms and quinoline structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C24H13BrCl3NO3

Molecular Weight

549.6 g/mol

IUPAC Name

[2-(2,4-dichlorophenyl)-2-oxoethyl] 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate

InChI

InChI=1S/C24H13BrCl3NO3/c25-14-3-1-13(2-4-14)22-11-19(18-9-15(26)6-8-21(18)29-22)24(31)32-12-23(30)17-7-5-16(27)10-20(17)28/h1-11H,12H2

InChI Key

WFKOOBWEBRRGFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)OCC(=O)C4=C(C=C(C=C4)Cl)Cl)Br

Origin of Product

United States

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